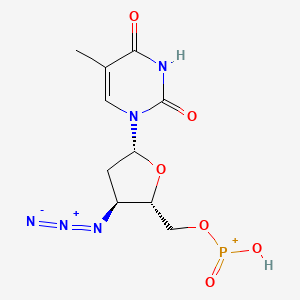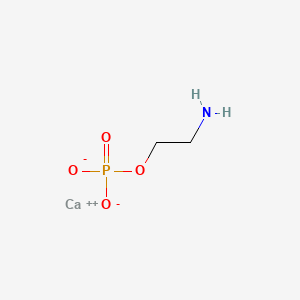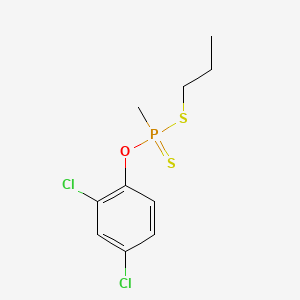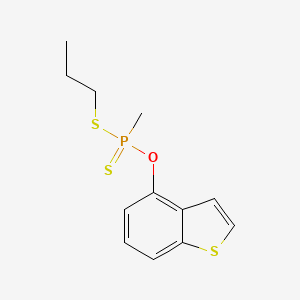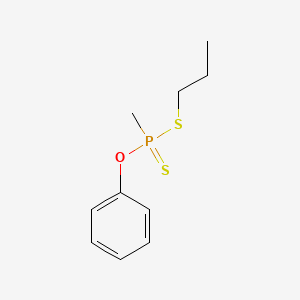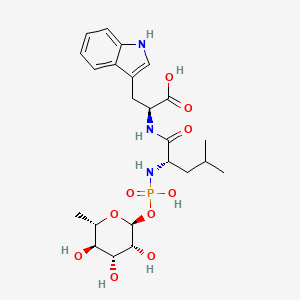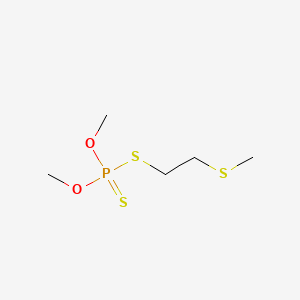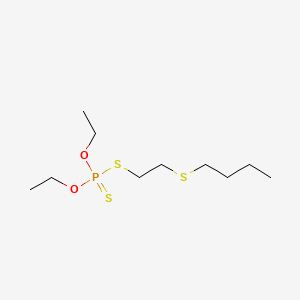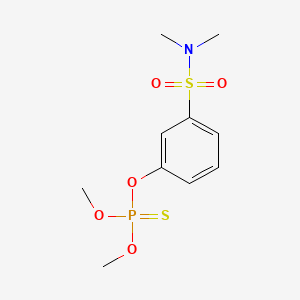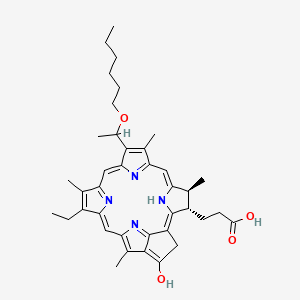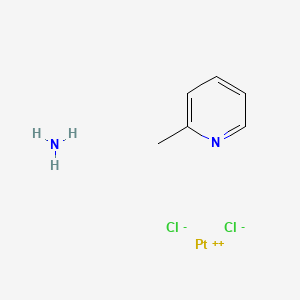
匹可铂
描述
Picoplatin is a platinum-based antineoplastic agent in clinical development by Poniard Pharmaceuticals for the treatment of patients with solid tumors . It has demonstrated activity in a variety of solid tumors, including lung, ovarian, colorectal, and hormone-refractory prostate cancer .
Synthesis Analysis
The synthesis of picoplatin-based complexes involves the oxidation of picoplatin with hydrogen peroxide to give an intermediate, which is then transformed into dicarboxylato complexes . Another study reported the successful synthesis of picazoplatin, an azide-containing picoplatin derivative for Pt-bound drug target analysis by click chemistry .Molecular Structure Analysis
Picoplatin has a sterically hindered platinum (II) complex designed to deliver an extended spectrum of anti-cancer activity and overcome platinum resistance . Its chemical formula is C6H10Cl2N2Pt and has a molar mass of 376.14 g·mol−1 .Chemical Reactions Analysis
Picoplatin readily binds DNA and RNA oligonucleotides and undergoes facile post-labeling click reactions to alkyne-fluorophore conjugates . Another study reported that picoplatin can overcome carboplatin and cisplatin resistance, suggesting decreased platinum accumulation as a potential mechanism of platinum resistance in SCLC cells .Physical And Chemical Properties Analysis
Picoplatin is a small molecule with an average weight of 376.147 and a chemical formula of C6H10Cl2N2Pt .科学研究应用
抗癌药物
匹可铂是一种空间位阻的单核铂类药物,目前正在进行临床试验 . 2-甲基吡啶环对药物提供了空间位阻,防止了生物亲核试剂的攻击 .
新型抗癌药物的合成
研究人员结合了匹可铂和另一种铂类药物BBR3464的性质,合成了一系列新的空间位阻双核配合物 . 这些配合物是潜在的抗癌药物 .
结合动力学研究
这些新型配合物的合成也使研究它们的结合动力学成为可能 . 这可以提供有关这些药物如何与生物分子相互作用的宝贵信息 .
细胞毒性研究
这些新型配合物的细胞毒性已在体外在A2780和A2780/cp70卵巢癌细胞系中进行了测试 . 这项研究可以帮助确定这些药物在治疗癌症中的有效性 .
空间位阻多核铂配合物的开发
这些研究的结果为开发更大的空间位阻多核铂配合物家族提供了重要的概念验证 .
联合治疗
研究人员正试图使用顺铂等化疗药物进行联合治疗,以提高其疗效 . 匹可铂也可能以这种方式使用 .
纳米载体药物递送
目前正在开发包括脂类、聚合物、树枝状聚合物、胶束和白蛋白在内的纳米载体,用于铂类药物在癌症治疗中的递送 . 匹可铂也可能使用这些方法进行递送 .
前药开发
中国研究人员成功地创造了一种由酮洛芬和顺铂组成的铂(IV)缀合物,称为酮铂 . 与顺铂相比,这种前药具有更低的全身毒性和更高的抗癌作用 . 匹可铂也可能以类似的方式用于开发新的前药 .
作用机制
Picoplatin is a cytotoxic platinum compound that has been developed to overcome platinum resistance in the treatment of patients with solid tumors . This article will delve into the various aspects of Picoplatin’s mechanism of action.
Target of Action
Picoplatin primarily targets DNA within the cell . DNA plays a crucial role in cell division and growth, and by interacting with it, Picoplatin can disrupt these processes.
Mode of Action
Picoplatin works by binding to DNA and interfering with DNA replication and transcription . This interaction causes apoptosis, or programmed cell death . The ability of Picoplatin to bind to DNA and induce cell death is a key factor in its anti-cancer activity.
Biochemical Pathways
This disruption can lead to cell death, preventing the growth and spread of cancer cells .
Pharmacokinetics
Studies have shown that picoplatin can be taken up by cells via organic cation transporters . These transporters may enhance the uptake and cytotoxicity of Picoplatin .
Result of Action
The primary result of Picoplatin’s action is the induction of cell death. By binding to DNA and disrupting normal cellular processes, Picoplatin can cause cancer cells to undergo apoptosis . This helps to prevent the growth and spread of the cancer.
Action Environment
The environment in which Picoplatin acts can influence its efficacy and stability. For example, the presence of organic cation transporters in the cellular environment can enhance the uptake and cytotoxicity of Picoplatin . Additionally, Picoplatin is designed to overcome thiol-mediated drug resistance, suggesting that it may be particularly effective in environments where other platinum-based drugs have failed .
安全和危害
According to the safety data sheet, it is recommended to avoid breathing mist, gas, or vapors of picoplatin. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It is also advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Despite the broad use of platinum-based chemotherapeutics, identification of their full range of cellular targets remains a significant challenge. Picoplatin is designed to overcome platinum resistance, and hopes are now pinned on its use for metastatic colorectal cancer . Future directions in the field of new platinum drugs include the development of new platinum anticancer complexes .
属性
IUPAC Name |
azane;2-methylpyridine;platinum(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.2ClH.H3N.Pt/c1-6-4-2-3-5-7-6;;;;/h2-5H,1H3;2*1H;1H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMIOEBMYPRQGU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=N1.N.[Cl-].[Cl-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Picoplatin causes apoptosis (cell death) by binding to DNA and interfering with DNA replication and transcription. | |
| Record name | Picoplatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04874 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
181630-15-9 | |
| Record name | Picoplatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181630-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picoplatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04874 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PICOPLATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5TAN0L720 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Like other platinum-based chemotherapeutic agents, Picoplatin exerts its anticancer effects primarily by binding to DNA. [, , , , , ] It forms intrastrand and interstrand crosslinks, disrupting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). []
A: Picoplatin features a bulky 2-methylpyridine ligand, providing steric hindrance around the platinum center. [, , , ] This structural feature is believed to reduce its susceptibility to inactivation by thiol-containing molecules like glutathione, which contributes to cisplatin resistance. [, , , , ]
A: Research suggests that Picoplatin can bind to proteins, including lysozyme and ribonuclease A. [] The presence of dimethyl sulfoxide (DMSO) appears to influence the binding sites and affinity for these proteins. [] Additionally, studies indicate interaction with bovine serum albumin (BSA), potentially involving specific tryptophan and phenylalanine residues. []
A: The molecular formula of Picoplatin is C8H12Cl2N2Pt, and its molecular weight is 377.19 g/mol. [, , ]
ANone: Several spectroscopic methods have been employed to characterize Picoplatin, including:
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of the compound. [, , , ] This includes 1H NMR, 13C NMR, and Pt NMR. [, , , ]
- Mass Spectrometry (MS): Confirms the molecular weight and provides information about fragmentation patterns. [, , , , ] This includes techniques like Electrospray Ionization Mass Spectrometry (ESI-MS). [, ]
- Raman Spectroscopy: Complementary to IR, providing additional information about molecular vibrations. []
- X-ray Crystallography: Used to determine the three-dimensional structure of the molecule in its solid state. [, , , ]
- UV-Visible Spectroscopy: Used to study the interaction of Picoplatin with DNA and other molecules. []
A: Picoplatin exhibits a degree of instability in solution. Studies have shown that it undergoes aquation, a process where a water molecule replaces one of the chloride ligands. [, ] The aquation of Picoplatin follows first-order kinetics, with a rate constant of 0.03086 h-1 and a half-life of 22.5 hours. []
A: Picoplatin is most stable in slightly acidic to neutral pH conditions (pH 3-5). [] It degrades significantly in alkaline solutions and shows some degradation in strongly acidic solutions. []
A: Picoplatin demonstrates instability in the presence of oxidizing agents like hydrogen peroxide, degrading considerably within 24 hours. [, ] It is relatively more stable under reducing conditions, though the concentration of reducing agents should be carefully controlled. []
A: Picoplatin exhibits good stability in 0.9% NaCl solution, with degradation not exceeding 4% at equilibrium. [] This stability in physiological saline is essential for its intravenous administration. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1677710.png)
